molecular formula C14H15N B3060721 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline CAS No. 7092-81-1

7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline

Cat. No. B3060721
CAS RN: 7092-81-1
M. Wt: 197.27 g/mol
InChI Key: QPDYCRJIHVDOAD-UHFFFAOYSA-N
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Description

7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline is a chemical compound .


Synthesis Analysis

The synthesis and biological evaluation of novel cycloheptaquinoline antagonists of the human H3 receptor are described . Two series of compounds, bearing either an amino substituent or an alkyne linker at the 11-position, were investigated .


Molecular Structure Analysis

The molecular formula of 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline is C14H15N . The SMILES string representation is C12=NC(CCCCC3)=C3N=C1C=CC=C2 .


Chemical Reactions Analysis

There are several chemical reactions associated with 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline. For instance, it can be converted to 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid .


Physical And Chemical Properties Analysis

The molecular weight of 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline is 197.276 Da . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1 .

Scientific Research Applications

Anticancer Research

A novel methodology for synthesizing 6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-b]pyridine and 5,6-dihydrobenzo[h]quinoline systems, closely related to 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline, has shown potential in cancer treatment. This includes ammonium acetate-mediated cyclocondensation reactions and high-pressure synthesis. These compounds exhibited promising cytotoxicity against lung, breast, and colon cancer cells (Behbehani et al., 2020).

Crystal Structure Analysis

The study of the crystal structure of 8-(2,3-Dimethoxyphenyl)-10,11,12,13-tetrahydro-9H-benzo[f]cyclohepta[c]quinoline has contributed significantly to understanding the molecular architecture of related compounds. This work provides valuable insights into the structural properties of such compounds (Wang et al., 2009).

Acetylcholinesterase Inhibitor Development

Research into acetylcholinesterase inhibitors has seen the synthesis of compounds like 4-amino-6,7,8,9-tetrahydro-2,3-diphenyl-5H-cyclohepta[e]furo[2,3-b]pyridine. These compounds are important for their potential therapeutic applications in treating neurological disorders (Marco et al., 2003; Marco & Carreiras, 2004).

Antihypertensive Activity

The synthesis of 7,8,9,10-tetrahydropyrido[3',4':4,5]pyrrolo[2,3-c]quinolines has revealed potent antihypertensive activity. This highlights the potential therapeutic value of such compounds in cardiovascular health (Schonafinger et al., 1988).

Safety and Hazards

While specific safety and hazard information for 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline is not available, it is noted that similar compounds may cause skin and eye irritation, and may be harmful if absorbed through the skin, inhaled, or swallowed .

properties

IUPAC Name

7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c1-2-6-11-10-12-7-4-5-9-14(12)15-13(11)8-3-1/h4-5,7,9-10H,1-3,6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDYCRJIHVDOAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC3=CC=CC=C3N=C2CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00395564
Record name 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818998
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

7092-81-1
Record name 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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